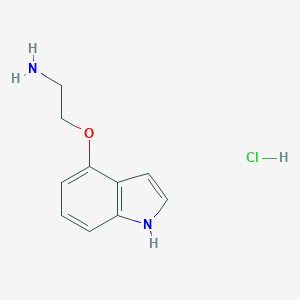

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

Descripción general

Descripción

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the compound.

Aplicaciones Científicas De Investigación

Key Synthetic Routes:

- Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with an aldehyde or ketone.

- Reductive Amination: Utilizes reducing agents to form the amine from carbonyl compounds.

- Nucleophilic Substitution: Involves the substitution of a leaving group with an indole derivative.

Scientific Research Applications

The applications of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride can be categorized into several fields:

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex indole derivatives that are significant in various chemical applications.

- Reagent in Chemical Reactions: It is utilized in oxidation, reduction, and substitution reactions to create new compounds with desired properties.

Biology

- Biological Activity Studies: Research indicates that this compound may influence cell signaling pathways and interact with specific receptors, including serotonin receptors (5-HT2A), which are important in neuropsychiatric conditions .

- Potential Anticancer Properties: Initial studies suggest that it may exhibit anticancer activities by modulating cellular functions associated with cancer progression.

Medicine

- Therapeutic Applications: Ongoing research is focused on its potential use as an antidepressant or in treating cardiovascular diseases due to its ability to modulate neurotransmitter systems .

- Drug Development: The compound's interactions with various biological targets make it a candidate for developing new therapeutic agents aimed at mood disorders and other health conditions.

Industrial Applications

In addition to its scientific uses, this compound has potential applications in material science, particularly as a dopant in organic light-emitting diodes (OLEDs). This aspect highlights its versatility beyond traditional pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

Case Study 1: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through modulation of signaling pathways involved in cell survival.

Case Study 2: Neuropharmacological Effects

Research on its interaction with serotonin receptors demonstrated potential antidepressant effects, suggesting that the compound could be further developed for treating mood disorders .

Mecanismo De Acción

The mechanism of action of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-Indol-4-yl)ethanamine: A closely related compound with similar structural features.

N-ethyl-Ethanamine: Another compound with a similar ethylamine group but different overall structure.

Indazole derivatives: Compounds with a similar indole ring system but different functional groups.

Uniqueness

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is unique due to its specific combination of an indole ring and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Actividad Biológica

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, also known as 4-(2-Aminoethoxy)indole hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

The compound features an indole ring linked to an ethanamine group, which contributes to its unique biological properties. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been shown to engage with serotonin receptors, particularly the 5-HT1A receptor, leading to diverse signaling pathways that influence cellular responses.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as a biased agonist for the 5-HT1A receptor, preferentially activating β-arrestin recruitment over traditional G-protein signaling pathways. This unique signaling profile may contribute to its antidepressant-like effects in animal models .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against colorectal cancer cells (HCT-116), with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HCT-116 | 7.1 ± 0.07 | >2.74 |

| MCF-7 | 10.5 ± 0.07 | - |

| Normal Cells | >100 | - |

These findings suggest that the compound may serve as a lead for developing new anticancer agents with favorable safety profiles .

Neuroprotective Effects

Research indicates that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This property could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. While specific MIC values for this compound are not extensively documented, related indole derivatives have shown promise in inhibiting bacterial growth .

Case Studies

- Antidepressant-Like Effects : In a study utilizing the Porsolt forced swimming test in rats, this compound exhibited significant antidepressant-like effects compared to control groups, suggesting its potential utility in treating depression .

- Anticancer Efficacy : In vitro studies showed that the compound selectively induced apoptosis in HCT-116 cells while sparing normal epithelial cells, highlighting its therapeutic potential with minimal side effects .

Propiedades

IUPAC Name |

2-(1H-indol-4-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGTZKDSBORQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624380 | |

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-26-4 | |

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.